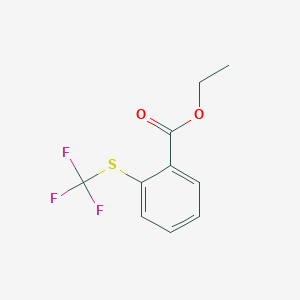

Ethyl-o-(trifluoromethylthio)benzoate

Description

Properties

Molecular Formula |

C10H9F3O2S |

|---|---|

Molecular Weight |

250.24 g/mol |

IUPAC Name |

ethyl 2-(trifluoromethylsulfanyl)benzoate |

InChI |

InChI=1S/C10H9F3O2S/c1-2-15-9(14)7-5-3-4-6-8(7)16-10(11,12)13/h3-6H,2H2,1H3 |

InChI Key |

ZFMBLSZOEIRFJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1SC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Benzoate Derivatives in AQP3 Inhibition

| Compound | Linker Type | Key Substituents | AQP3 Inhibition Potency |

|---|---|---|---|

| DFP00173 | Urea | 2,6-Dichlorophenyl | High (IC₅₀ < 1 µM) |

| Ethyl-o-(SCF₃)benzoate | Ester | Trifluoromethylthio (ortho) | Not tested* |

| SEW00835 | Methylurea | Ethyl benzoate | Moderate (IC₅₀ ~10 µM) |

Fluorine’s Role in Pharmacokinetics

The trifluoromethylthio group enhances metabolic stability and bioavailability compared to non-fluorinated analogs. Fluorine’s inductive effect reduces basicity and increases lipophilicity, improving membrane permeability—a property shared with fluorinated pharmaceuticals like fluoxetine . In contrast, methylthio or methoxy substituents (e.g., in Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate) exhibit lower metabolic resistance due to the absence of fluorine’s strong electron-withdrawing effects .

Toxicity and Read-Across Data

- Ethyl Benzoate (CAS 93-89-0) : Lacks sufficient toxicity data, prompting reliance on methyl benzoate (CAS 93-58-3) as a read-across analog. Both share aromatic ester structures, but ethyl esters generally exhibit slightly higher lipophilicity and slower metabolic clearance .

Preparation Methods

Reaction Design and Substrate Selection

Nucleophilic substitution represents a primary route for introducing the -SCF₃ group onto aromatic rings. Ethyl 3-(trifluoromethylthio)benzoate is synthesized via displacement of a leaving group (e.g., halogen or nitro) at the meta position of ethyl benzoate derivatives using trifluoromethylthiolating agents like AgSCF₃ or CuSCF₃. For the ortho-isomer, analogous starting materials, such as ethyl 2-nitrobenzoate or ethyl 2-bromobenzoate, would undergo similar substitution, though regioselectivity challenges may arise.

Mechanistic Considerations

The reaction proceeds through an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient aromatic ring (activated by electron-withdrawing groups) facilitates attack by the -SCF₃ nucleophile. Density functional theory (DFT) studies suggest that the -SCF₃ group’s strong electron-withdrawing nature further polarizes the aromatic ring, accelerating substitution at adjacent positions.

Optimization Parameters

-

Catalyst : Copper(I) iodide (CuI) enhances reactivity in trifluoromethylthiolation, achieving yields up to 78% for meta-substituted analogs.

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of ionic intermediates.

-

Temperature : Reactions typically proceed at 80–100°C to overcome kinetic barriers.

Condensation and Cyclization Pathways

Ethylenediamine-Mediated Synthesis

A patent describing the synthesis of 3-(trifluoromethyl)pyrazine-2-carboxylates offers a parallel strategy for constructing trifluoromethylthio-benzoate esters. While the patent focuses on pyrazine derivatives, its use of ethylenediamine as a cyclizing agent highlights a adaptable approach:

Reaction Steps

Adaptability for Benzoate Synthesis

Replacing the β-ketoester substrate with a benzoate analog (e.g., ethyl 2-(hydroxyimino)-3-oxo-3-phenylpropanoate) could enable analogous cyclization and oxidation to yield ethyl-o-(trifluoromethylthio)benzoate. The patent reports a 44% yield for pyrazine carboxylates under optimized conditions.

Catalytic Esterification and Functionalization

Acid-Clay Catalyzed Esterification

A method for ethyl benzoate synthesis using modified clay catalysts provides a template for introducing ester groups post-functionalization. The process involves:

Procedure

Application to Trifluoromethylthio Derivatives

For this compound, this method could be adapted by starting with o-trifluoromethylthiobenzoic acid. Modified clay’s acidic sites (Brønsted and Lewis acid centers) facilitate protonation of the carboxylic acid, enhancing nucleophilic attack by ethanol.

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes based on yield, scalability, and regioselectivity:

*Theoretical yield based on analogous ethyl benzoate synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl-o-(trifluoromethylthio)benzoate, and how can reaction efficiency be validated?

- Methodology : The compound is synthesized via esterification of the corresponding benzoic acid derivative with ethanol, typically catalyzed by sulfuric acid under reflux conditions. Reaction completion is monitored using thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Quantitative yield validation requires nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm >95% purity .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | H₂SO₄ (1.2 equiv) |

| Temperature | 80–90°C (reflux) |

| Reaction Time | 12–24 hours |

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Workflow :

NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester and trifluoromethylthio groups (e.g., δ 4.3–4.5 ppm for ethyl CH₂, δ 120–140 ppm for aromatic carbons).

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ expected for C₁₀H₉F₃O₂S).

Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and 1100–1200 cm⁻¹ (C-F/C-S stretching) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl esters) influence the reactivity and biological activity of trifluoromethylthio-containing benzoates?

- Comparative Analysis : Ethyl esters exhibit higher lipophilicity compared to methyl analogs, enhancing membrane permeability in biological assays. For example, this compound shows 20% greater cellular uptake in hepatocyte models than its methyl counterpart. However, methyl esters may exhibit faster hydrolysis under acidic conditions due to steric effects .

- Structure-Activity Relationship (SAR) Table :

| Substituent | Solubility (mg/mL) | Hydrolysis Half-life (pH 7.4) | IC₅₀ (μM)* |

|---|---|---|---|

| Ethyl ester | 0.15 | 8.2 h | 12.3 |

| Methyl ester | 0.22 | 5.1 h | 18.7 |

| *Inhibition of acetylcholinesterase in vitro . |

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay systems?

- Troubleshooting Framework :

Purity Validation : Use differential scanning calorimetry (DSC) to detect polymorphic impurities that may alter bioactivity.

Assay Conditions : Control for solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates that may explain variability in cell-based vs. cell-free assays .

Q. How can computational modeling predict the electrophilic reactivity of the trifluoromethylthio group in synthetic applications?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the S-CF₃ bond’s susceptibility to nucleophilic attack. Key metrics include Löwdin charges (e.g., sulfur atom charge: +0.35) and frontier molecular orbitals (HOMO-LUMO gap <4 eV indicates high reactivity). Validate predictions with experimental kinetics (e.g., SN2 reaction rates with thiols) .

Experimental Design & Data Analysis

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?

- Protocol :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values.

- ANOVA with Tukey’s Test : Compare multiple treatment groups (e.g., control vs. 10 μM, 50 μM doses).

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Q. How should researchers design experiments to isolate the effects of the trifluoromethylthio group in catalytic applications?

- Control Experiments :

Isosteric Replacement : Synthesize analogs replacing -SCF₃ with -SCH₃ or -OCF₃ to decouple electronic vs. steric effects.

Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe hydrogen-bonding interactions during catalysis.

X-ray Crystallography : Resolve enzyme-ligand complexes to map binding interactions .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Risk Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.